REACTION_CXSMILES
|
[N+]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][C:14](Cl)=[CH:13][C:12]=2Cl)=[CH:6][CH:5]=1)([O-])=O.COC1C=C(OC2C=CC(Cl)=CC=2Cl)C=CC=1[N+]([O-])=O.ClC1C=C(Cl)C=CC=1OC1C=CC([N+]([O-])=O)=C(C=1)C(OC)=O.FC(F)(F)C1C=CC(OC2C=CC(C(F)(F)F)=C([N+]([O-])=O)C=2)=CC=1[N+]([O-])=O.C(OC1C=C(OC2C=CC(C(F)(F)F)=CC=2Cl)C=CC=1[N+]([O-])=O)C.ClC1C=C(OC2C=CC([N+]([O-])=O)=C(C=2)C(O)=O)C=CC=1C(F)(F)F>>[C:11]1([O:10][C:7]2[CH:6]=[CH:5][CH:4]=[CH:9][CH:8]=2)[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OC1=C(C=C(C=C1)Cl)Cl
|
Name
|
2,4,6-trichlorophenyl 4'-nitrophenyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1[N+](=O)[O-])OC1=C(C=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(OC=2C=CC(=C(C(=O)OC)C2)[N+](=O)[O-])C=CC(=C1)Cl
|
Name
|
trifluoro-2-nitro-p-tolyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=C(C=C1)OC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=CC1[N+](=O)[O-])OC1=C(C=C(C=C1)C(F)(F)F)Cl
|
Name
|
5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-nitrobenzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)OC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-])C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |